3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine
Overview
Description
3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine is a chemical compound with the molecular formula C12H15BrN2O It is a derivative of quinuclidine, a bicyclic amine, and contains a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine typically involves the reaction of quinuclidine with 5-bromopyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinuclidine moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinuclidine moiety.
Scientific Research Applications
3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of quinuclidine derivatives with biological targets.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine involves its interaction with specific molecular targets. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission. The bromopyrimidine group may enhance the compound’s binding affinity and specificity for these receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Chloropyrimidin-2-yl)oxy)quinuclidine
- 3-((5-Fluoropyrimidin-2-yl)oxy)quinuclidine
- 3-((5-Iodopyrimidin-2-yl)oxy)quinuclidine
Uniqueness
3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between size and electronegativity, potentially offering unique interactions with biological targets and different reactivity in chemical reactions.
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDWHSWBUCLWDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610515 | |
Record name | 3-[(5-Bromopyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669770-59-6 | |
Record name | 3-[(5-Bromopyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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